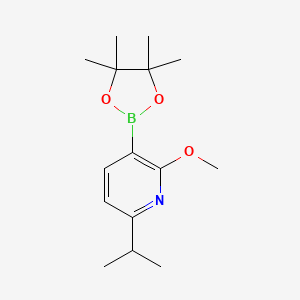
(4-(Ethoxycarbonyl)-3-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethoxycarbonyl)-3-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxycarbonyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)-3-(methylthio)phenyl)boronic acid typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the substituted phenyl ring. This can be achieved through electrophilic aromatic substitution reactions where the ethoxycarbonyl and methylthio groups are introduced onto the benzene ring.
-
Borylation: : The key step involves the introduction of the boronic acid group. This is commonly achieved through a Miyaura borylation reaction, where a halogenated precursor (such as a brominated phenyl compound) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts.
Green Chemistry Approaches: Employing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethoxycarbonyl)-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
-
Suzuki Coupling: : This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. It is widely used in the synthesis of pharmaceuticals and organic materials.
-
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Esterification: : The ethoxycarbonyl group can participate in esterification reactions to form esters with various alcohols under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For esterification and hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki coupling.
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Esters: From reactions involving the ethoxycarbonyl group.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki coupling.
Ligand Synthesis: Acts as a precursor for the synthesis of ligands used in catalysis.
Biology
Drug Development:
Medicine
Diagnostic Agents: Boronic acids are explored for their ability to bind to diols, making them useful in the development of glucose sensors for diabetes management.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (4-(Ethoxycarbonyl)-3-(methylthio)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in sensors and drug design. The ethoxycarbonyl and methylthio groups can influence the compound’s reactivity and binding properties, enhancing its utility in various applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and methylthio substituents, making it less versatile in certain synthetic applications.
(4-Carboxyphenyl)boronic Acid: Contains a carboxyl group instead of an ethoxycarbonyl group, which can alter its reactivity and solubility.
(4-Methylthio)phenylboronic Acid:
Uniqueness
(4-(Ethoxycarbonyl)-3-(methylthio)phenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methylthio groups, which enhance its reactivity and make it suitable for a broader range of chemical transformations and applications compared to its simpler counterparts.
This compound’s versatility and unique functional groups make it a valuable tool in synthetic chemistry, drug development, and material science.
Properties
IUPAC Name |
(4-ethoxycarbonyl-3-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4S/c1-3-15-10(12)8-5-4-7(11(13)14)6-9(8)16-2/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFHOMBRWQQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














